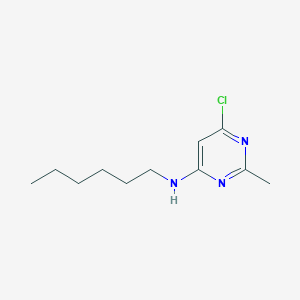![molecular formula C13H15Cl3N2 B1487754 4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole hydrochloride CAS No. 1354962-30-3](/img/structure/B1487754.png)
4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole hydrochloride
Vue d'ensemble
Description
4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole hydrochloride is a useful research compound. Its molecular formula is C13H15Cl3N2 and its molecular weight is 305.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tautomerism in Pyrazole Derivatives
Pyrazole derivatives, including those similar to the compound , demonstrate interesting tautomerism behaviors, which are vital for understanding their chemical properties and potential applications. For example, NH-pyrazoles have been studied for their tautomerism in solution and solid states, a phenomenon crucial in medicinal chemistry and material science (Cornago et al., 2009).
Antimicrobial and Anticancer Potentials
Pyrazole derivatives have shown promise as antimicrobial and anticancer agents. A study on novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties revealed significant antimicrobial and higher anticancer activity compared to the reference drug doxorubicin (Hafez et al., 2016).
Structural Studies and Synthesis
Various structural and synthetic studies have been conducted on pyrazole derivatives, providing insights into their potential applications in pharmaceuticals and material science. For instance, the synthesis of 4‐aryl‐4,7,8,9‐tetrahydro‐6H‐pyrazolo[3,4‐b]quinolin‐5‐ones was achieved by reacting 5-amino-3-(4-chlorophenyl)-1H-pyrazole with other compounds, establishing the structural bases for further applications (Quiroga et al., 1998).
Corrosion Inhibition
Pyrazole derivatives have been explored as corrosion inhibitors, displaying significant efficiency. A study showed that certain pyrazole compounds exhibited over 90% anticorrosion activity for steel in hydrochloric acid, suggesting their utility in industrial applications (Ouali et al., 2013).
Solid-state Structure Analysis
The solid-state structure of NH-pyrazolium hydrochlorides has been analyzed using X-ray crystallography, providing valuable information for designing pyrazole-based materials (Foces-Foces et al., 1997).
Ligand Synthesis and Reactivity
Pyrazole derivatives have been synthesized for use as ligands in metal complexes, important in catalysis and material science. For example, 3,5-dimethyl-4-aminomethylpyrazole ligands were used to create water-soluble pyrazolate rhodium(I) complexes (Esquius et al., 2000).
Propriétés
IUPAC Name |
4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2.ClH/c1-9-13(7-14)10(2)17(16-9)8-11-3-5-12(15)6-4-11;/h3-6H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFLWYAHUYASBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Fluoro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1487671.png)
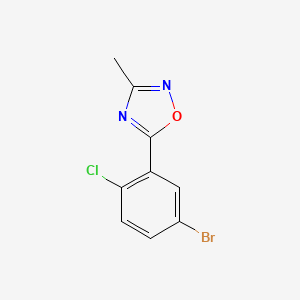

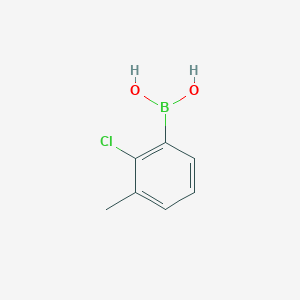
![N-[1-(thiophen-3-yl)ethyl]cyclopropanamine](/img/structure/B1487677.png)

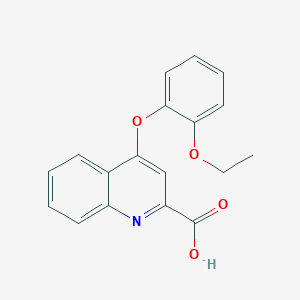
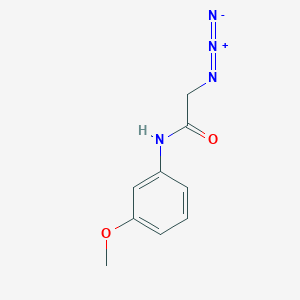


![4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1487688.png)
